molecular formula C11H9BrF2N2O3 B13497509 1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B13497509
M. Wt: 335.10 g/mol
InChI Key: MCWYRNLZIOWWPI-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a diazinane-2,4-dione core. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves several steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethoxy group can be introduced using difluoromethylating reagents under controlled conditions .

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[5-Bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can be compared with similar compounds such as:

The uniqueness of 1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and core structure, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H9BrF2N2O3

Molecular Weight

335.10 g/mol

IUPAC Name

1-[5-bromo-2-(difluoromethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H9BrF2N2O3/c12-6-1-2-8(19-10(13)14)7(5-6)16-4-3-9(17)15-11(16)18/h1-2,5,10H,3-4H2,(H,15,17,18)

InChI Key

MCWYRNLZIOWWPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)OC(F)F

Origin of Product

United States

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